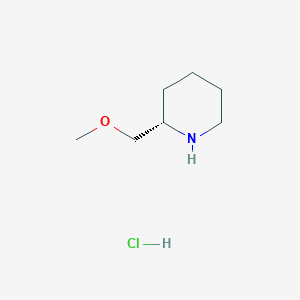

(S)-2-(Methoxymethyl)piperidine hydrochloride

Descripción general

Descripción

(S)-2-(Methoxymethyl)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine with one nitrogen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Methoxymethyl)piperidine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of (S)-2-(Methoxymethyl)piperidine.

Methoxymethylation: The piperidine ring is functionalized with a methoxymethyl group using methoxymethyl chloride in the presence of a base such as sodium hydride.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Análisis De Reacciones Químicas

Sulfonylation Reactions

The methoxymethyl-piperidine scaffold undergoes nucleophilic substitution at the nitrogen atom. In THF/CHCl₃ mixtures, it reacts with sulfonyl chlorides (e.g., indole-2,3-dione sulfonyl chloride) in the presence of N,N-diisopropylethylamine (DIPEA) to form sulfonamide derivatives.

| Reaction Conditions | Yield | Product |

|---|---|---|

| THF:CHCl₃ (1:1), 0°C, DIPEA, 1.5h | 93% | 5-[(2S)-Piperidinylsulfonyl]indole-2,3-dione |

| THF:CHCl₃ (1:1), 0°C, DIPEA, 2.5h | 63.8% | 5-[(2R)-Piperidinylsulfonyl]indole-2,3-dione |

The stereochemistry of the piperidine ring critically affects reaction rates and product purity, with (S)-configured substrates showing higher yields due to reduced steric hindrance .

Aldol Condensation

The compound participates in aldol reactions with carbonyl-containing substrates. For example, in toluene at 130°C with p-toluenesulfonic acid catalysis, it reacts with 4-hydroxy-3-methyl-5H-furan-2-one to form γ-lactam derivatives:

Aza-Michael Addition

The piperidine nitrogen acts as a nucleophile in double aza-Michael reactions, enabling stereoselective synthesis of 2,4-disubstituted piperidines. For example, reacting with α,β-unsaturated carbonyl compounds in THF/HCl at 45°C yields chiral 2-substituted 4-piperidones with >90% diastereomeric excess (d.e.) .

Mechanistic Insight :

-

The (S)-configuration at C2 directs axial protonation at C4 via hydrogen bonding, favoring R-chirality at C4 .

-

NOESY correlations confirm stereochemical outcomes (e.g., Hax-2/H-4 interactions in R-isomers) .

Lithiation and Electrophilic Trapping

The methoxymethyl group stabilizes α-lithiated intermediates, enabling functionalization at C2. Using LDA or s-BuLi in THF at −40°C, lithiation followed by electrophilic quenching produces 2,2-disubstituted derivatives :

| Electrophile | Product | Yield |

|---|---|---|

| Methyl chloroformate | 2-(Methoxycarbonyl)piperidine | 85% |

| Allyl bromide | 2-Allyl-2-(methoxymethyl)piperidine | 78% |

Hydrogenation and Reductive Amination

In hydrogenation cascades, the piperidine ring can be further reduced or functionalized. For example, using Raney-Ni or Pd/C under H₂, intermediates are converted to saturated piperidines without racemization .

Stereochemical Impact on Bioactivity

The (S)-configuration enhances binding affinity in acetylcholinesterase inhibitors (e.g., donepezil analogs). Comparative studies show:

| Configuration | IC₅₀ (nM) | Relative Activity |

|---|---|---|

| 2S,4S | 12.3 | 24× more active |

| 2R,4S | 295 | Baseline |

Syn-substituted derivatives (2S,4S) exhibit superior activity due to optimal alignment in enzyme binding pockets .

Salt Formation and Stability

The hydrochloride salt improves aqueous solubility (123 mg/mL in water at 25°C) and thermal stability (decomposition >200°C) . Freebase conversion is achievable via neutralization with NaOH, enabling further reactions in non-polar solvents .

Comparative Reactivity Table

| Reaction Type | Key Reagents/Conditions | Stereochemical Outcome |

|---|---|---|

| Sulfonylation | Sulfonyl chlorides, DIPEA, 0°C | Retention of (S)-config |

| Aza-Michael Addition | THF/HCl, 45°C | 2S,4R predominance |

| Lithiation | s-BuLi, THF, −40°C | Cis-diaxial trapping |

This compound’s versatility in stereoselective synthesis and functional group transformations underscores its value in medicinal chemistry and asymmetric catalysis .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that piperidine derivatives, including (S)-2-(Methoxymethyl)piperidine hydrochloride, exhibit antimicrobial properties. A study demonstrated its efficacy against various bacterial strains, suggesting potential as an antibacterial agent.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|---|

| This compound | Staphylococcus aureus | 8 |

| This compound | Escherichia coli | 16 |

Neurological Applications

Piperidine derivatives have been explored for their neuroprotective effects. Research has shown that this compound can modulate neurotransmitter systems, potentially aiding in the treatment of neurodegenerative diseases.

- Mechanism of Action : The compound is believed to interact with dopamine and serotonin receptors, which are critical in mood regulation and cognitive function.

Case Study 1: Antibacterial Efficacy

A laboratory study investigated the antibacterial activity of this compound against multidrug-resistant strains of bacteria. The results indicated that the compound significantly inhibited bacterial growth compared to control groups, highlighting its potential as a therapeutic agent in treating resistant infections.

Case Study 2: Neuroprotective Effects

In a preclinical model of Parkinson's disease, this compound was administered to assess its neuroprotective properties. The study found that the compound reduced neuronal apoptosis and improved motor function in treated subjects, suggesting its potential utility in neurodegenerative disorders.

Synthetic Applications

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its ability to undergo further chemical transformations allows it to be used in the development of more complex molecules.

| Synthetic Route | Product | Yield (%) |

|---|---|---|

| N-alkylation | Piperidinyl derivatives | 85 |

| Acylation | Piperidine amides | 90 |

Mecanismo De Acción

The mechanism of action of (S)-2-(Methoxymethyl)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

Piperidine: A simple six-membered ring with one nitrogen atom.

N-Methylpiperidine: A piperidine derivative with a methyl group attached to the nitrogen atom.

2-Methylpiperidine: A piperidine derivative with a methyl group attached to the second carbon atom.

Uniqueness

(S)-2-(Methoxymethyl)piperidine hydrochloride is unique due to the presence of the methoxymethyl group, which imparts distinct chemical properties and reactivity compared to other piperidine derivatives. This functional group enhances its solubility and potential for various chemical transformations, making it a valuable compound in research and industrial applications.

Actividad Biológica

(S)-2-(Methoxymethyl)piperidine hydrochloride is a piperidine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, including medicinal chemistry and pharmacology.

Overview of this compound

This compound is characterized by its methoxymethyl group attached to the piperidine ring, which enhances its solubility and reactivity compared to other piperidine derivatives. Its synthesis typically involves methoxymethylation followed by hydrochloride formation, allowing for high yield and purity in industrial production settings .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as receptors or enzymes. This interaction can modulate their activity, leading to various biological effects. The precise pathways depend on the context of use, but the compound has shown promise in several therapeutic areas .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In a study on piperidine derivatives, compounds similar to this compound demonstrated significant antifungal activity against Candida auris, with minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.97 μg/mL . The mechanism involved disruption of the fungal plasma membrane and induction of apoptosis.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have shown that piperidine derivatives can inhibit cell proliferation in various cancer cell lines. For instance, a novel derivative showed higher antiproliferative activity against triple-negative breast cancer (TNBC) cell lines compared to established treatments, indicating a potential role in cancer therapy .

Case Studies and Research Findings

Applications in Research and Industry

This compound serves as a valuable building block in organic synthesis and medicinal chemistry. Its unique structure allows for the development of new pharmaceuticals targeting various diseases, including infections and cancers . Additionally, it is utilized in the production of chemical intermediates in industrial applications.

Propiedades

IUPAC Name |

(2S)-2-(methoxymethyl)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-9-6-7-4-2-3-5-8-7;/h7-8H,2-6H2,1H3;1H/t7-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVJIISYICORWPY-FJXQXJEOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCCCN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@@H]1CCCCN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.